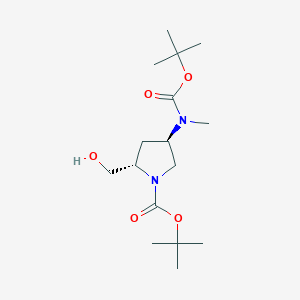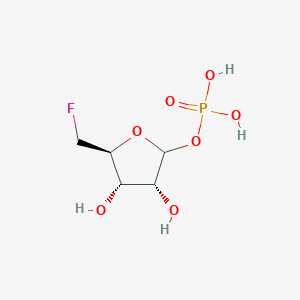![molecular formula C11H11N3O4S B12945620 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate is a chemical compound with the molecular formula C11H11N3O4S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities. The presence of the nitro group and the benzimidazole moiety in its structure makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent esterification. The reaction conditions often include:
Condensation: o-phenylenediamine is reacted with formic acid or trimethyl orthoformate in an acidic medium.
Nitration: The resulting benzimidazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The nitrobenzimidazole is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a catalyst like palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium ethoxide, ethanol, and the desired nucleophile.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Sulfoxide and sulfone derivatives: Formed by the oxidation of the sulfanyl group.
Substituted derivatives: Formed by nucleophilic substitution of the acetate group.
Scientific Research Applications
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole moiety can inhibit enzymes and proteins involved in cell division and DNA replication, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate: Similar structure but with an amino group instead of a nitro group.
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
Uniqueness
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate is unique due to the presence of both the nitro group and the acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)18-4-5-19-11-12-9-3-2-8(14(16)17)6-10(9)13-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
ODLVTXBSMZILBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)












![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
